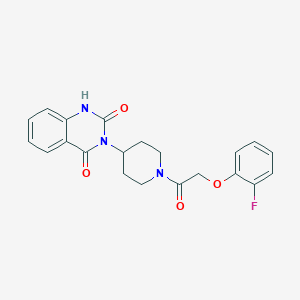

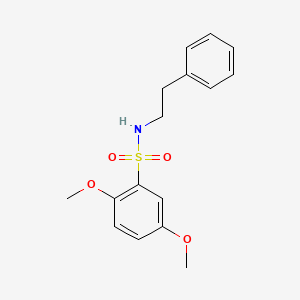

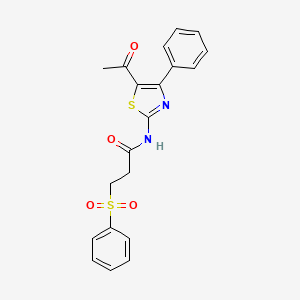

3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline-2,4(1H,3H)-dione derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities. These compounds have been designed and synthesized to target various biological pathways and have shown potential as therapeutic agents in the treatment of cancer, bacterial infections, and other diseases. The specific compound "3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" has not been directly mentioned in the provided papers, but the general class of quinazoline-2,4-diones has been explored for their PARP-1/2 inhibitory activity, antibacterial properties, and potential as hypotensive agents, among other uses .

Synthesis Analysis

The synthesis of quinazoline-2,4-dione derivatives typically involves multi-step reactions starting from various precursors such as fluorobenzoic acid or benzoxazine-4-ones. For instance, the synthesis of 3-amino-1H-quinazoline-2,4-diones has been achieved using (2,4-dinitro-phenyl)-hydroxylamine as the aminating reagent . In another study, a series of 3-hydroxy-quinazoline-2,4(1H,3H)-diones were constructed using the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition method . These synthetic routes provide a foundation for the synthesis of the specific compound , which would likely involve the acylation of a piperidinyl moiety followed by its introduction to the quinazoline-2,4-dione core.

Molecular Structure Analysis

The molecular structure of quinazoline-2,4-dione derivatives is characterized by the presence of a quinazoline ring fused to a 2,4-dione moiety. Substitutions on this core structure, such as the introduction of a 3-amino group or fluorine atoms, can significantly alter the compound's biological activity and receptor binding affinity . The co-crystal structure of a related compound with PARP-1 revealed a unique binding mode, which is crucial for understanding the interaction of these molecules with their biological targets .

Chemical Reactions Analysis

Quinazoline-2,4-dione derivatives can undergo various chemical reactions, including interactions with urea to form novel compounds such as imidazoquinazoline diones . The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities. The specific reactions involving the compound of interest would depend on its substituents and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4-dione derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are essential for their application as pharmaceutical agents. Spectroscopic analyses such as IR, NMR, and mass spectrometry are commonly used to confirm the structures of synthesized compounds . The introduction of specific functional groups can also impact the lipophilicity and pharmacokinetic profile of these molecules.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A new synthesis method for a series of 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, is described, which involves the generation of the dianion of urea and intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005).

Antimicrobial and Antibacterial Properties

- Research on 8-Methoxy-Quinazoline-2,4-Diones highlights their potential in lowering antimicrobial MIC in gyrase resistance mutants, indicating potential use in antimicrobial selection (German et al., 2008).

- A study on Mycobacterium smegmatis demonstrated that Quinazolinediones, including 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have activities against wild-type and gyrase mutant strains, suggesting their use as potential antimicrobials (Malik et al., 2011).

Herbicidal Activity

- Novel quinazoline-2,4-dione derivatives were synthesized and found to show significant herbicidal activity, indicating their potential application in agriculture (Wang et al., 2014).

Anti-Tubercular Agents

- The 2,4-diaminoquinazoline series, which includes similar structures, has been identified as effective inhibitors of Mycobacterium tuberculosis growth, indicating potential applications in tuberculosis drug discovery (Odingo et al., 2014).

Potential for Malaria Treatment

- Novel Quinazolin-2,4-Dione Hybrid Molecules were synthesized and analyzed for their potential as inhibitors against malaria. In silico molecular docking studies indicated their potential effectiveness against Plasmodium falciparum (Abdelmonsef et al., 2020).

Propriétés

IUPAC Name |

3-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4/c22-16-6-2-4-8-18(16)29-13-19(26)24-11-9-14(10-12-24)25-20(27)15-5-1-3-7-17(15)23-21(25)28/h1-8,14H,9-13H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFYEKVSDNRKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)COC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2518714.png)

![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)

![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)

![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)